2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one
Description
2-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a heterospirocyclic compound featuring a fused chromen-4-one (coumarin) moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decane core. The spiro framework integrates oxygen, sulfur, and nitrogen heteroatoms, creating a rigid three-dimensional structure that may enhance binding specificity in biological systems or modulate physicochemical properties such as solubility and stability.
Properties
IUPAC Name |
2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGORDFJJOOGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors of thevanin-1 enzyme , which plays a crucial role in metabolism and inflammation. They have also been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if it acts as an inhibitor of the vanin-1 enzyme, it could impact metabolic and inflammatory pathways. If it acts as an FGFR4 inhibitor, it could affect pathways related to cell growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits the vanin-1 enzyme, it could potentially reduce inflammation. If it inhibits FGFR4, it could potentially slow the growth of hepatocellular carcinoma cells.
Biological Activity
The compound 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a novel synthetic derivative belonging to a class of spirocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including potential applications in pharmacology. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include cyclization reactions and functional group modifications that yield the desired spirocyclic structure. The compound's structural features contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notable activities include:
- Antitumor Activity : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.08 to 0.19 µM against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines .
- Psychotropic Effects : The compound has been reported to possess psychotropic properties, suggesting its potential utility in treating psychiatric disorders. This is supported by findings that demonstrate its ability to modulate neurotransmitter systems, particularly those involved in anxiety and mood regulation .
- Anti-allergic Properties : Some derivatives have shown promise in managing allergic responses, indicating a broader therapeutic profile that includes anti-inflammatory effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Inhibition : The compound may induce cell cycle arrest in cancer cells, thereby preventing proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis through mitochondrial pathways, leading to programmed cell death in malignant cells.
- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors may contribute to its psychotropic effects, particularly through modulation of serotonin and dopamine pathways.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antitumor Activity : A series of derivatives were tested against A549, MDA-MB-231, and HeLa cell lines, revealing that compounds with specific structural modifications exhibited enhanced potency compared to standard chemotherapeutics like bendamustine .
- Psychotropic Effects Assessment : Research indicated that certain spirocyclic derivatives could significantly reduce anxiety-like behaviors in animal models, suggesting their potential as anxiolytics .
Data Tables
Comparison with Similar Compounds
Table 1: Heteroatom Comparison
| Compound | Spiro Core Heteroatoms | Key Substituents |
|---|---|---|
| Target Compound | 1-Oxa, 4-Thia, 8-Aza | Chromen-4-one carbonyl |
| 8-Oxa-2-azaspiro[4.5]decane oxalate | 8-Oxa, 2-Aza | Oxalate counterion |
| 4-Benzyl-8-phenyl-1-thia-4-azaspiro[...] | 1-Thia, 4-Aza | Benzyl, phenyl |
| 8-Ethyl-...-1-thia-4-azaspiro[...] | 1-Thia, 4-Aza | Ethyl, hydroxy, morpholinioethyl |
Structural and Conformational Analysis
Crystallographic data reveal differences in ring puckering and molecular conformation:
- The target compound’s spiro system likely adopts a twisted boat-chair conformation due to sulfur’s larger atomic radius, as observed in 1-thia-azaspiro derivatives (e.g., ). This contrasts with oxygen-dominated spiro systems (e.g., 8-Oxa-2-azaspiro[4.5]decane), which exhibit flatter puckering due to shorter C–O bonds .
- In 8-Ethyl-2-hydroxy-...-spiro[...]decan-3-one (), the morpholinioethyl group induces torsional strain, reflected in its triclinic crystal system (α = 79.9°, β = 73.8°, γ = 67.7°) and unit cell volume (905.83 ų) .
Table 2: Crystallographic Parameters
| Compound (Source) | Crystal System | Unit Cell Volume (ų) | Notable Angles (°) |
|---|---|---|---|
| 8-Ethyl-...-spiro[...]decan-3-one (Ev8) | Triclinic | 905.83 | α=79.9, β=73.8, γ=67.7 |
| 4-Benzyl-8-phenyl-... (Ev7) | Not reported | — | — |
| Target Compound | Unreported | — | — |
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, structural analogs provide insights:
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () exhibits CNS activity due to its piperazine substituent, suggesting that the target compound’s chromenone group could confer antioxidant or kinase-inhibitory properties .
- LogP and Solubility : The sulfur atom in the target compound may lower logP compared to oxygen analogs (e.g., 8-Oxa-2-azaspiro[...]), enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
